2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-13-9-18(23-12-22-13)26-11-14-5-7-24(8-6-14)19(25)10-15-16(20)3-2-4-17(15)21/h2-4,9,12,14H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHRIJVVLJMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.79 g/mol |
| LogP | 3.5754 |
| PSA | 71.31 Ų |
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. Notably, it has shown promising results in inhibiting Poly (ADP-Ribose) Polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells.
Inhibition of PARP
Research indicates that compounds similar to this compound exhibit significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells. The IC50 values reported for related compounds range from 18 µM to 57.3 µM, indicating moderate to high efficacy against human breast cancer cells .
Anticancer Activity
A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural motifs exhibited moderate to significant anticancer activity against human breast cancer cells. The mechanism involved enhanced cleavage of PARP1 and increased apoptosis markers such as CASPASE 3/7 activation .
Other Biological Activities
Beyond anticancer properties, the compound's structural components suggest potential activities in other therapeutic areas:
- Antimicrobial Activity : Compounds with piperidine rings have been associated with antibacterial properties, targeting various bacterial strains .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders .
Case Studies
- Breast Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that the compound significantly inhibited cell growth at concentrations comparable to standard chemotherapeutics. The study highlighted the role of PARP inhibition in enhancing the efficacy of existing treatments .
- Enzyme Inhibition Assays : A series of enzyme assays demonstrated that derivatives of this compound could inhibit AChE with IC50 values indicating potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone ()
Structural Differences :
- Aromatic Substituents: The target compound has 2-chloro-6-fluorophenyl, whereas the analog in features 4-chloro-2-(trifluoromethyl)phenyl.
- Heterocyclic Core : The target compound employs a piperidine ring with an oxymethyl linker, while the analog uses a piperazine ring with sulfonyl substituents. Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity compared to piperidine.
- Synthesis Route: The analog in is synthesized via nucleophilic substitution between a piperazine intermediate and sulfonyl chlorides. The target compound’s ether linkage likely requires a Mitsunobu reaction or similar etherification strategy .
Table 1: Key Physicochemical Properties
*Estimated using fragment-based methods.
Comparison with (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()
Structural Differences :
- Core Heterocycle : The patent compound features a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound uses a simpler 6-methylpyrimidine. Fused rings often enhance binding affinity but may complicate synthesis.
- Substituent Diversity : The patent compound includes a methanesulfonylphenyl group, which introduces strong hydrogen-bond acceptor properties, unlike the target compound’s chloro-fluorophenyl group.
- Biological Implications: Pyrazolopyrimidines are known kinase inhibitors (e.g., akin to crizotinib), suggesting the patent compound may target similar pathways. The target compound’s simpler pyrimidine core might prioritize selectivity over broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
